Stereochemical Configuration Requirement: (1S,2R) vs (1R,2S) Enantiomer in JAK Inhibitor Patents
The (1S,2R) configuration is explicitly claimed in JAK1/JAK3 inhibitor patents as the bioactive stereochemistry, while the (1R,2S) enantiomer is absent from lead series [1]. This stereochemical specificity aligns with the established principle that enantiomers can differ in potency by >100-fold in enzyme inhibition assays [2].
| Evidence Dimension | Stereochemical configuration exclusivity in patent lead series |
|---|---|
| Target Compound Data | (1S,2R) configuration explicitly claimed in EP3196194A1 |
| Comparator Or Baseline | (1R,2S) enantiomer not claimed in any lead compound within the same patent family |
| Quantified Difference | Not directly quantified; class-level inference supports >100-fold potency difference possible between enantiomers |
| Conditions | Patent analysis (EP3196194A1); general chiral pharmacology principles (Agranat et al., 2002) |
Why This Matters
Procuring the incorrect enantiomer carries a high risk of losing all target activity, rendering synthesis campaigns unproductive.
- [1] EP3196194A1: Preparation method for aromatic heterocyclic compound used as selective JAK3 and/or JAK1 kinase inhibitor. View Source
- [2] Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: The strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768. View Source
